molecular formula C11H11F3O5 B8278703 3-Methoxy-4-(2-(trifluoromethoxy)ethoxy)benzoic acid

3-Methoxy-4-(2-(trifluoromethoxy)ethoxy)benzoic acid

Cat. No. B8278703
M. Wt: 280.20 g/mol
InChI Key: NCEAMGRLCIEEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916565B2

Procedure details

Methyl 3-methoxy-4-(2-(trifluoromethoxy)ethoxy)benzoate (obtained in Step 1) was dissolved in THF (5 mL) and a suspension of LiOH (550 mg, 23 mmol) in water (5 mL) was added. The mixture was stirred vigorously and heated at 60° C. for 6 h before it was concentrated to half volume. Water (5 mL) was added and the mixture was extracted with diethyl ether (1×10 mL). The aqueous layer was acidified with 4N HCl to pH 2. The resulting mixture was extracted with ethyl acetate (3×10 mL) and the combined organics were washed (1×10 mL H2O, 1×10 mL brine), dried over MgSO4 and evaporated to give 3-methoxy-4-(2-(trifluoromethoxy)ethoxy)benzoic acid (1.0 g, 82%) as a white solid. ESI-MS m/z calc. 280.1, found 281.3 (M+1)+; Retention time: 1.34 minutes (3 min run).
Name
Methyl 3-methoxy-4-(2-(trifluoromethoxy)ethoxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][O:16][C:17]([F:20])([F:19])[F:18])[C:6]([O:8]C)=[O:7].[Li+].[OH-]>C1COCC1.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][O:16][C:17]([F:18])([F:19])[F:20])[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Methyl 3-methoxy-4-(2-(trifluoromethoxy)ethoxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=CC1OCCOC(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
550 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to half volume
ADDITION
Type
ADDITION
Details
Water (5 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (1×10 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (3×10 mL)
WASH
Type
WASH
Details
the combined organics were washed (1×10 mL H2O, 1×10 mL brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=CC1OCCOC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.